(4-((2-Ethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-16-7-3-4-14-20(16)24(22,23)17-10-8-15(9-11-17)18(21)19-12-5-6-13-19/h8-11,16H,2-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUCBDQHBRUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-((2-Ethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone, with the CAS number 864939-62-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₂₆N₂O₃S
- Molecular Weight : 350.5 g/mol
- Structure : The compound features a sulfonamide moiety, which is known to influence its biological interactions.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets in the body. The sulfonamide group enhances binding affinity to various proteins, potentially modulating enzyme activity or receptor interactions.
Biological Activity Overview
-
Anticancer Activity :
- Preliminary studies indicate that the compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has shown effectiveness in inhibiting growth in MCF7 breast cancer cells and HT-29 colon carcinoma cells.
- The mechanism involves disruption of the cell cycle and induction of apoptosis, likely through interference with microtubule dynamics similar to other known anticancer agents.
-
Anti-inflammatory Effects :
- The compound may inhibit leukotriene production, a pathway implicated in inflammatory responses. This suggests potential applications in treating conditions like inflammatory bowel disease (IBD) and psoriasis.
-
Neuropharmacological Effects :
- There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of (4-((2-Ethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone is crucial for optimizing its biological activity:
- Modifications on the piperidine and pyrrolidine rings can significantly alter potency and selectivity.
- Studies have shown that substituents on the aromatic ring influence both the binding affinity and biological activity.
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length on piperidine | Increased lipophilicity and cellular uptake |
| Substituents on phenyl ring | Enhanced binding to target proteins |
Case Studies
-
In Vitro Studies :
- In vitro assays demonstrated that the compound has an IC50 value in the nanomolar range against selected cancer cell lines, indicating potent antiproliferative activity.
- Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers compared to controls.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent.
- Toxicity assessments indicated a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone ()
- Structural Differences : Replaces the sulfonyl-piperidine group with a piperidin-3-ylmethoxy substituent. The methoxy linker introduces flexibility and electron-donating effects, contrasting with the rigid, electron-withdrawing sulfonyl group in the target compound.
1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)pyrrolidine ()
- Structural Differences : Features a trifluoromethylphenyl group instead of the sulfonyl-piperidine moiety. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the sulfonyl group.
- Synthetic Pathway : Synthesized via a Grignard addition reaction, suggesting that similar methods could apply to the target compound .
Data Table: Comparative Analysis
Research Findings and Implications
- Safety and Handling: Both the target compound and (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone necessitate rigorous safety protocols, as highlighted by institutional frameworks for hazardous material management .
- Functional Group Impact : The sulfonyl group in the target compound may confer stronger receptor-binding affinity compared to the methoxy or trifluoromethyl groups in analogs, though experimental validation is needed.
Preparation Methods
Synthesis of 4-Sulfobenzoic Acid
Coupling with 2-Ethylpiperidine
The sulfonyl chloride intermediate reacts with 2-ethylpiperidine in dichloromethane using triethylamine as a base. This step proceeds at room temperature for 12 hours, achieving 85–90% yield.
Formation of the Methanone Group
The ketone bridge between the sulfonylphenyl group and pyrrolidine is constructed via:
Weinreb Amide Approach
- Synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl Weinreb amide :
- Grignard reaction with pyrrolidine :
Direct Acylation via Friedel-Crafts
Though challenging due to the sulfonyl group’s meta-directing effects, limited success is achieved using:
- AlCl₃-catalyzed acylation : Reacting Intermediate A with pyrrolidine in nitrobenzene at 120°C (yield: 35–40%).
Alternative Pathways and Optimization
Suzuki-Miyaura Coupling
A boronic ester derivative of 4-sulfonylphenyl can couple with a pyrrolidine-containing aryl halide. However, this method is less favored due to competing side reactions.
One-Pot Sulfonylation-Acylation
Combining sulfonylation and acylation in a single reactor reduces purification steps:
- Sequential addition : Introduce 2-ethylpiperidine to 4-sulfobenzoic acid chloride, followed by pyrrolidine and HBTU.
- Yield : 70–75% with HPLC purity >98%.
Analytical Characterization and Purification
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.70–1.85 (m, 6H, piperidine), 3.50 (s, 4H, pyrrolidine).
- MS (ESI+) : m/z 433.6 [M+H]⁺.
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
